molecular formula C15H12ClN3O2 B10920140 N-(2-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10920140
M. Wt: 301.73 g/mol
InChI Key: OMFNFZHZOPIGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused oxazolo-pyridine core. Its structure includes a 2-chlorophenyl carboxamide group at position 4, methyl substituents at positions 3 and 6 of the oxazolo[5,4-b]pyridine ring, and a planar aromatic system that facilitates π-π stacking interactions.

Properties

Molecular Formula

C15H12ClN3O2

Molecular Weight

301.73 g/mol

IUPAC Name

N-(2-chlorophenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C15H12ClN3O2/c1-8-7-10(13-9(2)19-21-15(13)17-8)14(20)18-12-6-4-3-5-11(12)16/h3-7H,1-2H3,(H,18,20)

InChI Key

OMFNFZHZOPIGAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Cyclization of 2-Amino-3-hydroxypyridine Derivatives

In a representative procedure, 2-amino-5-bromo-3-hydroxypyridine (1) is heated with 4-cyanobenzoic acid or (4-piperidinyl)acetic acid in the presence of polyphosphoric acid trimethylsilyl ester (PPSE) or polyphosphoric acid (PPA) at 100–120°C for 4–6 hours. This generates the oxazolo[4,5-b]pyridine core via intramolecular dehydration (Scheme 1). For the target compound, the analogous starting material would require methyl groups at positions 3 and 6 of the pyridine ring. Modifications to the reaction conditions, such as substituting PPSE for PPA, can improve yields by reducing side reactions.

Table 1: Cyclization Agents and Yields for Oxazolo-Pyridine Formation

Cyclization AgentTemperature (°C)Time (h)Yield (%)
PPSE120472
PPA100665
Carbonyldiimidazole80577

Alternative Cyclization Strategies

Patent EP0463970A1 describes the use of 1,1-carbonyldiimidazole in tetrahydrofuran (THF) under reflux to cyclize 2-amino-3-hydroxypyridine derivatives. This method avoids harsh acidic conditions, achieving a 77% yield for oxazolo[4,5-b]pyridin-2-one. For the target compound, introducing methyl groups at positions 3 and 6 prior to cyclization would require bromination or direct alkylation of the pyridine precursor.

Heck Reaction for Carboxylic Acid Moiety at Position 4

The carboxylic acid group at position 4 is introduced via a palladium-catalyzed Heck reaction. In a reported procedure, 5-bromo-oxazolo[4,5-b]pyridine undergoes coupling with acrylic acid in the presence of Pd(OAc)₂, tri-o-tolylphosphine, and triethylamine in DMF at 90°C. This method achieves a 68% yield for the carboxylic acid derivative, which is subsequently converted to the carboxamide.

Table 2: Optimization of Heck Reaction Parameters

Catalyst SystemSolventTemperature (°C)Yield (%)
Pd(OAc)₂/PPh₃DMF9068
PdCl₂(PPh₃)₂DMSO10060

Conversion of Carboxylic Acid to Carboxamide

The carboxylic acid at position 4 is activated to an acid chloride using oxalyl chloride and triethylamine in dichloromethane at 5°C. Subsequent reaction with 2-chloroaniline in the presence of a base (e.g., pyridine) yields the target carboxamide.

Table 3: Amidation Methods and Yields

Activation ReagentCoupling AgentSolventYield (%)
Oxalyl chloride2-ChloroanilineCH₂Cl₂89
Thionyl chlorideEDClTHF85

Final Coupling and Purification

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Analytical characterization by ¹H NMR, ¹³C NMR, and HRMS confirms the structure. Yields for the final step typically range from 80–90% under optimized conditions.

Alternative Synthetic Routes and Optimization

Alternative pathways include one-pot cyclization-amidation sequences or microwave-assisted synthesis to reduce reaction times. For instance, using PPSE as both cyclization and dehydration agent can streamline the synthesis of the oxazolo ring . Additionally, green chemistry approaches (e.g., aqueous micellar catalysis) are being explored to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Bases: Triethylamine (TEA), sodium hydride (NaH)

    Solvents: Dichloromethane (DCM), dimethyl sulfoxide (DMSO)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: : The compound can bind to enzymes and receptors involved in inflammatory and cancer pathways, inhibiting their activity and leading to therapeutic effects.

  • Pathways Involved: : It can modulate signaling pathways such as the NF-κB and MAPK pathways, which play crucial roles in inflammation and cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(2-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide with key analogs, highlighting structural variations, physicochemical properties, and functional implications:

Compound Name Substituents (R₁, R₂, R₃) Molecular Formula Molecular Weight Key Properties/Applications References
This compound R₁=CH₃, R₂=CH₃, R₃=2-Cl-C₆H₄ C₁₆H₁₄ClN₃O₂ 323.75 g/mol High lipophilicity (Cl substituent); potential CNS activity
N-(4-Fluoro-2-methylphenyl)-6-(2-furyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide R₁=CH₃, R₂=2-furyl, R₃=4-F-2-CH₃-C₆H₃ C₁₉H₁₄FN₃O₃ 351.34 g/mol Enhanced solubility (furyl group); possible kinase inhibition
N-(4-Methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide R₁=CH₃, R₂=CH₃, R₃=4-OCH₃-C₆H₄ C₁₇H₁₇N₃O₃ 311.34 g/mol Increased polarity (OCH₃); improved aqueous stability
N-Benzyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide R₁=CH₃, R₂=CH₃, R₃=CH₂-C₆H₅ C₁₆H₁₅N₃O₂ 281.31 g/mol Flexible benzyl group; industrial-grade synthesis (95% purity)
N-(1H-Indazol-3-yl)-3-methyl-6-isopropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide R₁=CH₃, R₂=CH(CH₃)₂, R₃=1H-indazol-3-yl C₁₈H₁₇N₅O₂ 335.36 g/mol Heteroaromatic indazole moiety; sGC stimulator candidate

Key Observations:

Substituent Effects on Lipophilicity: The 2-chlorophenyl group in the target compound confers higher lipophilicity compared to the 4-methoxyphenyl analog (logP ~3.2 vs. ~2.5 estimated), suggesting better blood-brain barrier penetration .

Synthetic Accessibility :

  • N-Benzyl derivatives (e.g., ) are synthesized via amide coupling reactions with high purity (95%), indicating scalable production methods .
  • Methoxy and chloro substituents are typically introduced via Ullmann or Buchwald-Hartwig coupling, as inferred from related patents .

Biological Relevance :

  • Indazole-containing analogs () are linked to sGC stimulation, a mechanism relevant for cardiovascular therapeutics .
  • The absence of a 2-chloro group in the 4-methoxy derivative () may reduce cytotoxicity but also limit target affinity .

Biological Activity

N-(2-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (CAS Number: 1011353-22-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological profile.

Chemical Structure and Properties

This compound features a unique oxazole-pyridine framework, characterized by the following molecular formula and weight:

  • Molecular Formula : C15H12ClN3O2
  • Molecular Weight : 301.7277 g/mol

The structure includes a chlorophenyl group and two methyl groups attached to the oxazole ring, which may influence its biological activity.

Anticancer Properties

Research has indicated that derivatives of oxazole and pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), HCT116 (colon cancer), A375 (melanoma)
  • IC50 Values : Some related compounds have demonstrated IC50 values as low as 0.36 µM against cyclin-dependent kinases (CDK) which are crucial in cell cycle regulation .

The potential mechanism of action for these compounds often involves the inhibition of key signaling pathways associated with tumor growth and angiogenesis. For example, the inhibition of VEGFR-2 kinase has been noted in studies on related compounds, suggesting a mechanism that could also apply to this compound .

Antimicrobial Activity

The pyrazole nucleus is known for its broad spectrum of antimicrobial activity. Compounds similar to this compound have been tested against various bacterial strains:

  • Bacterial Strains : Escherichia coli, Staphylococcus aureus
  • Results : Many derivatives showed promising results in inhibiting bacterial growth, indicating that this compound may also possess similar antimicrobial properties .

Synthesis and Evaluation

Recent studies have synthesized various derivatives of oxazole-pyridine compounds to evaluate their biological activities. In one study focusing on similar compounds:

  • Synthesis Method : The compounds were synthesized using standard organic synthesis techniques involving cyclization reactions.
  • Biological Evaluation : The synthesized compounds were evaluated for their cytotoxicity against several cancer cell lines and their antimicrobial efficacy.

Table 1 summarizes the findings from various studies on related compounds:

Compound NameCell Line TestedIC50 (µM)Activity Type
Compound AHeLa0.36CDK Inhibition
Compound BHCT1161.46VEGFR-2 Inhibition
Compound CA3750.55Antiproliferative
Compound DE. coli-Antimicrobial

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing N-(2-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting substituted pyridine precursors (e.g., 2-amino-3,6-dimethylpyridine) with chlorophenyl-containing carboxylic acid derivatives under reflux conditions.
  • Cyclization : Using reagents like POCl₃ or PCl₃ to form the oxazole ring, often at elevated temperatures (80–120°C) .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Key Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and reaction time to maximize yield (reported 72–77% for analogous compounds) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : Compare experimental ¹H and ¹³C NMR shifts to predicted values (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via EI-MS (e.g., m/z 423.8 [M+H]⁺ for C₁₉H₁₈ClN₃O₂) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients to assess purity (retention time ~12–15 min under standard conditions) .

Q. What are the primary challenges in scaling up synthesis for in vivo studies?

  • Critical Issues :

  • Byproduct Formation : Monitor for incomplete cyclization (e.g., open-chain intermediates) via TLC .
  • Solvent Compatibility : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., ethanol) to simplify purification .
    • Mitigation Strategies : Optimize stoichiometry (1:1.2 molar ratio of pyridine to chlorophenyl precursor) and use catalytic bases (e.g., K₂CO₃) to suppress side reactions .

Advanced Research Questions

Q. How does the 2-chlorophenyl substituent influence this compound’s binding affinity to biological targets?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Effects : The chloro group enhances electrophilicity, potentially increasing interactions with nucleophilic residues in enzyme active sites (e.g., kinases or proteases) .
  • Spatial Orientation : Molecular docking studies suggest the 2-chlorophenyl group occupies hydrophobic pockets in target proteins, as seen in analogs with IC₅₀ values <1 µM .
    • Experimental Validation : Perform competitive binding assays using fluorescence polarization or surface plasmon resonance (SPR) to quantify affinity .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 0.5 µM in enzymatic assays vs. 5 µM in cell-based assays) may arise from:

  • Membrane Permeability : Use logP calculations (predicted ~3.2 for this compound) to assess cellular uptake limitations .
  • Metabolic Stability : Conduct liver microsome assays to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .
    • Integrated Approach : Cross-validate data using orthogonal assays (e.g., thermal shift assays for target engagement) .

Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?

  • In Silico Tools :

  • ADME Prediction : Use SwissADME or ADMETlab to estimate bioavailability (%F = 65–70), blood-brain barrier penetration (low), and CYP450 inhibition (CYP3A4 as a major off-target) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories to identify stable binding conformations .
    • Validation : Compare predicted half-life (t₁/₂ ~4–6 hours) with in vivo pharmacokinetic studies in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.